Rac-2-{[(1R,2R)-2-hydroxycyclopentyl](methyl)amino}acetic acid
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Overview
Description
Preparation Methods
The synthesis of Rac-2-{(1R,2R)-2-hydroxycyclopentylamino}acetic acid involves several steps. One common synthetic route includes the reaction of (1R,2R)-2-hydroxycyclopentanone with methylamine to form the corresponding imine, which is then reduced to the amine. This amine is subsequently reacted with chloroacetic acid to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Rac-2-{(1R,2R)-2-hydroxycyclopentylamino}acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Rac-2-{(1R,2R)-2-hydroxycyclopentylamino}acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its role as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of Rac-2-{(1R,2R)-2-hydroxycyclopentylamino}acetic acid involves its interaction with specific molecular targets. As a cyclin-dependent kinase inhibitor, it binds to the active site of these enzymes, preventing their activity and thereby regulating the cell cycle. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Rac-2-{(1R,2R)-2-hydroxycyclopentylamino}acetic acid can be compared with other similar compounds, such as:
Roscovitine: Another cyclin-dependent kinase inhibitor with a similar structure and mechanism of action.
Purvalanol: A compound with a different chemical structure but similar inhibitory effects on cyclin-dependent kinases.
Flavopiridol: A broad-spectrum cyclin-dependent kinase inhibitor with distinct pharmacological properties.
The uniqueness of Rac-2-{(1R,2R)-2-hydroxycyclopentylamino}acetic acid lies in its specific structural features and its potential for selective inhibition of certain cyclin-dependent kinases, which may offer advantages in therapeutic applications.
Properties
IUPAC Name |
2-[[(1R,2R)-2-hydroxycyclopentyl]-methylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-9(5-8(11)12)6-3-2-4-7(6)10/h6-7,10H,2-5H2,1H3,(H,11,12)/t6-,7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBNFCCQFBSUJN-RNFRBKRXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1CCCC1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC(=O)O)[C@@H]1CCC[C@H]1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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